Product packaging for Fenpropimorph carboxylic acid(Cat. No.:)

Fenpropimorph carboxylic acid

Cat. No.: B15125719
M. Wt: 333.5 g/mol
InChI Key: OZMMLYFAEKBWEE-UHFFFAOYSA-N
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Description

Fenpropimorph carboxylic acid (CID 14461668) is a key chemical transformation product and metabolite of the fungicide fenpropimorph . Its IUPAC name is 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid, and it has a molecular formula of C 20 H 31 NO 3 and a molecular mass of 333.5 g/mol . This compound is primarily used in environmental and agricultural sciences for studying the fate and metabolism of fenpropimorph. Research indicates it is a minor fraction metabolite formed in soil, with an estimated maximum occurrence fraction of 0.080 (8%) from the parent fenpropimorph . It is also relevant as a residue in commodities of animal origin for regulatory monitoring and consumer risk assessment . This compound exhibits high water solubility (9300 mg/L at 20°C) and is considered mobile in soil environments, with a soil adsorption coefficient (Kf) of 0.802 and Kfoc of 43.5 . Its environmental fate is characterized by non-persistent degradation in soil under laboratory conditions (DT 50 4.9 days), though it may be more persistent in water-sediment systems (DT 50 1000 days) . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO3 B15125719 Fenpropimorph carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)

InChI Key

OZMMLYFAEKBWEE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O

Origin of Product

United States

Environmental Distribution and Biogenic Formation of Fenpropimorph Carboxylic Acid

Fenpropimorph (B1672530) carboxylic acid is recognized as an environmental transformation product of fenpropimorph. nih.govnih.gov Its presence and behavior have been investigated in both terrestrial and aquatic ecosystems.

Terrestrial Ecosystems (Soil Systems)

In soil, fenpropimorph undergoes degradation, and one of the identified products is fenpropimorph carboxylic acid (also referred to as BF 421-2). regulations.govfao.org Studies on aerobic soil metabolism have confirmed the formation of this carboxylic acid derivative. regulations.gov The degradation process in soil involves oxidation and the opening of the morpholine (B109124) ring of the parent compound. fao.org While fenpropimorph itself has limited soil mobility and is not expected to leach significantly, the formation of its metabolites like the carboxylic acid is a key aspect of its environmental fate in terrestrial systems. regulations.gov Research indicates that under field conditions, the degradation of fenpropimorph in soil leads to the formation of several products, including this compound. fao.org

Aquatic and Sediment Environments

This compound has also been identified as a degradation product in sediment systems. regulations.gov Studies of fenpropimorph's fate in aerobic water/soil systems show similar degradation pathways to those in soil, although the opening of the morpholine ring is not observed in these systems. fao.org The parent compound, fenpropimorph, has low water solubility and is generally not expected to reach aquatic environments in significant amounts due to low leach rates and restrictions on the storage of treated materials. regulations.gov However, the formation of this compound within these systems is a documented transformation pathway. regulations.gov

Biological Formation Pathways

The formation of this compound is not limited to environmental degradation; it is also a product of biological metabolism in both plants and animals. fao.org

Phytoremediation and Plant Metabolomics Studies

In plants, the metabolism of fenpropimorph involves the oxidation of the tert-butyl group to form an alcohol and subsequently the carboxylic acid. fao.org This metabolic process is a part of the plant's natural ability to transform foreign compounds, a process relevant to phytoremediation. fao.orgnih.govnih.gov While fenpropimorph is generally the main residue found in plants, this compound (BF 421-2) is a recognized metabolite. fao.orgfao.org The metabolism in plants shares similarities with animal metabolism in that oxidation is a primary step. fao.org

Zoological Biotransformation Processes (Mammalian and Avian Systems)

The biotransformation of fenpropimorph in animals, including mammals and birds, also leads to the formation of this compound. fao.org In studies involving rats, goats, and poultry, the metabolism of fenpropimorph involves the progressive oxidation of its various chemical groups. fao.org this compound (BF 421-2) has been identified as a metabolite in these animal studies. fao.org For instance, it has been detected in the plasma, liver, and kidney of avian species. fao.org The metabolic pathways in animals are similar to those in plants, with oxidation being a key initial step. fao.org In livestock, fenpropimorph acid is considered an important residue for monitoring and risk assessment. nih.govnih.gov The biotransformation processes in mammals generally involve Phase I reactions like oxidation, followed by Phase II conjugation reactions to facilitate excretion. researchgate.netnih.gov

Interactive Data Table: Detection of this compound

Environment/OrganismFindingReference
Terrestrial Ecosystems Forms in aerobic soil metabolism. regulations.gov
Identified as a degradation product (BF 421-2) in soil under field conditions. fao.org
Aquatic and Sediment Environments Forms in sediment systems. regulations.gov
Degradation product in aerobic water/soil systems. fao.org
Plants Formed through oxidation of the tert-butyl group. fao.org
Recognized metabolite (BF 421-2). fao.orgfao.org
Mammalian Systems (Goats) Elimination of administered radioactivity was 26.7% in urine and 57.5% in faeces over 10 days. fao.org
Fenpropimorph acid (BF 421-2) is a known metabolite. fao.org
Avian Systems (Poultry) This compound (BF421-2) detected in plasma, liver, and kidney. fao.org
Metabolism consists mainly of progressive oxidation. fao.org

Elucidation of Metabolic and Environmental Transformation Pathways of Fenpropimorph Leading to Fenpropimorph Carboxylic Acid

Oxidative Biotransformation Mechanisms

The initial and subsequent steps in the breakdown of fenpropimorph (B1672530) are characterized by oxidative processes, which are crucial for the formation of fenpropimorph carboxylic acid and other metabolites.

Initial Oxidation Steps in the Parent Compound

The primary metabolic pathway of fenpropimorph involves the oxidation of the tert-butyl group attached to the phenyl ring. epa.govagropages.com This initial oxidative step is a common feature across different biological systems, including animals and plants. fao.org This process leads to the formation of an alcohol intermediate, which is then further oxidized to produce this compound, also known as BF 421-2. epa.govnih.gov This acid metabolite is a key product in the metabolic cascade of fenpropimorph. epa.gov

Subsequent Conversions and Morpholine (B109124) Ring Cleavage Products

Following the formation of this compound, further metabolic transformations can occur. One notable subsequent conversion involves the hydroxylation of one of the methyl groups on the morpholine ring, leading to the metabolite BF 421-3. epa.gov Additionally, the degradation process can involve the cleavage of the morpholine ring itself. agropages.comfao.org This ring opening is a significant step in the further breakdown of the molecule and contributes to the diversity of metabolites observed. fao.org In soil, degradation proceeds through both oxidation and the opening of the morpholine ring, resulting in metabolites such as BF 421-2 (the acid), BF 421-7, BF 421-8 (the hydroxyethylamine), and BF 421-10 (dimethylmorpholine). fao.org

Microbial and Abiotic Degradation Kinetics in Environmental Matrices

The persistence and transformation of fenpropimorph in the environment are governed by a combination of microbial and abiotic factors. The rate of degradation to form this compound and other products varies depending on the environmental compartment.

Aerobic Soil Degradation Studies

Under aerobic conditions in soil, fenpropimorph undergoes relatively rapid degradation. fao.org The primary degradation products formed are fenpropimorph acid (BF421-2) and BF421-10. fao.org While the parent compound degrades moderately quickly, its degradates can range from non-persistent to moderately persistent. fao.org

Laboratory studies have provided specific kinetic data for this degradation. The time for 50% dissipation (DT50) for the parent fenpropimorph in soil, normalized to 20°C, has a geometric mean of 16.2 days, with values ranging from 9.4 to 134 days. fao.org For its primary metabolite, this compound (BF421-2), the degradation is faster, with normalized DT50 values ranging from 3.4 to 8.9 days, and a geometric mean of 4.6 days. fao.org Another degradate, BF421-7, which was observed in field studies, has a much longer persistence with DT50 values ranging from 2.5 to 209 days. fao.org

Table 1: Aerobic Soil Degradation DT50 Values

Compound DT50 Range (days) Geometric Mean DT50 (days) Persistence Classification
Fenpropimorph 9.4 - 134 16.2 Moderately Fast Degrading
This compound (BF421-2) 3.4 - 8.9 4.6 Non-persistent
BF421-7 2.5 - 209 Not specified Non-persistent to Moderately Persistent

Data normalized to 20°C and pF2 soil moisture. fao.org

Hydrolytic and Photolytic Stability Investigations Relevant to Acid Formation

Fenpropimorph demonstrates considerable stability against hydrolysis. fao.org Studies conducted in aqueous solutions at pH levels ranging from 3 to 9 have shown that fenpropimorph is stable to hydrolysis. fao.orgherts.ac.uk Similarly, it is stable when exposed to artificial sunlight for up to 30 days at pH 5, indicating that photolysis in water is not a significant degradation pathway. fao.org However, photolysis of fenpropimorph on soil can lead to the formation of other metabolites, such as BF 421-13 (the alkyl ketone) and BF 421-15 (the morpholine-3-one derivative). fao.org

Mineralization and Bound Residue Formation Dynamics

The ultimate fate of fenpropimorph and its metabolites in soil includes mineralization to carbon dioxide and the formation of bound, non-extractable residues. researchgate.net In aerobic soil degradation studies, mineralization to CO2 has been observed to reach significant levels, with one study reporting up to 47% of the total applied radioactivity after 120 days in a loamy sand soil. fao.org

The formation of bound residues, which are residues that cannot be extracted by conventional methods, is another important dissipation pathway. nih.govnih.gov The amount of unextracted residues has been shown to increase over time in soil studies, reaching up to 40% of the total applied radioactivity in some cases before slowly declining. fao.org The formation of these bound residues is influenced by microbial activity and the soil type. fao.orgnih.gov This process effectively sequesters the chemical from the bioavailable pool, though the long-term stability and potential for remobilization of these residues are areas of ongoing research. nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Fenpropimorph Carboxylic Acid

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical first step to isolate fenpropimorph (B1672530) carboxylic acid from interfering matrix components and pre-concentrate it for sensitive analysis.

Matrix-Specific Extraction Techniques (e.g., Soil, Water, Plant, Animal Products)

The choice of extraction technique is highly dependent on the sample matrix.

For animal products , such as milk, eggs, and various tissues, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for the simultaneous extraction of fenpropimorph and fenpropimorph carboxylic acid. mdpi.comnih.gov This procedure typically involves homogenization of the sample, often with dry ice, followed by extraction with an acidified organic solvent like acetonitrile (B52724) containing acetic acid. mdpi.comnih.gov The addition of acetic acid is crucial for improving the recovery of the acidic metabolite. nih.gov For instance, a method developed for six different livestock products used acetonitrile with 1.0-5.0% (v/v) acetic acid for extraction. mdpi.com

In the case of water samples , solid-phase extraction (SPE) is a commonly employed technique. It allows for the concentration of the analyte from a large volume of water, thereby enhancing detection sensitivity. researchgate.net While specific protocols for this compound in water are less detailed in the provided results, general methods for acid pesticides often involve SPE. free.fr

For plant matrices , such as fruits and vegetables, cryogenic milling in the presence of dry ice followed by extraction with a buffered organic solvent is a reported technique for the parent compound, fenpropimorph. mdpi.com It is plausible that similar approaches, with modifications to ensure the stability and recovery of the carboxylic acid metabolite, are applicable. A study on phenoxy carboxylic acids in vegetables utilized an extraction with acetonitrile followed by sonication. tue.nl

Extraction from soil often requires robust methods to release the analyte from the solid matrix. While specific details for this compound were not found, methods for other perfluorinated carboxylic acids (PFCAs) in soil involve extraction with specific solvents designed to recover aged residues, followed by purification. nih.gov

Clean-up Strategies (e.g., Gel Permeation Chromatography, Modified QuEChERS)

Following initial extraction, a clean-up step is essential to remove co-extracted matrix components that can interfere with chromatographic analysis and mass spectrometric detection.

Modified QuEChERS with dispersive solid-phase extraction (d-SPE) is a widely used clean-up strategy. mdpi.comnih.gov For fatty samples like livestock products, the d-SPE tube may contain a combination of sorbents such as magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA) to remove polar interferences, and C18 to remove nonpolar interferences like fats. nih.govnih.gov One validated method for livestock products utilized a d-SPE tube containing MgSO₄, PSA, and C18. nih.gov

Gel Permeation Chromatography (GPC) is another effective technique, particularly for high-fat matrices. researchgate.net GPC separates molecules based on their size, allowing for the removal of large molecules like lipids while retaining the smaller analyte of interest. researchgate.net

Other clean-up methods for fatty samples that could be applicable include matrix solid-phase dispersion and solvent-solvent partitioning. nih.gov The selection of the clean-up strategy is critical to minimize matrix effects and ensure the accuracy and reliability of the analytical results.

Chromatographic and Spectrometric Detection Techniques

High-performance chromatographic techniques coupled with mass spectrometry are the cornerstones for the sensitive and selective analysis of this compound.

Gas Chromatography-Mass Spectrometry Approaches with Derivatization

Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by Gas Chromatography (GC) is challenging. colostate.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. colostate.eduresearch-solution.com

Common derivatization reactions for carboxylic acids include silylation and alkylation. colostate.edu Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is a widely used technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are employed for this purpose. sigmaaldrich.com Alkylation, particularly methylation, is another approach. colostate.edu

While specific GC-MS methods for this compound were not detailed in the provided search results, the general principles of derivatization for carboxylic acids are well-established. colostate.eduresearch-solution.com The derivatized analyte can then be separated on a GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of this compound. mdpi.comnih.gov This technique offers high sensitivity and specificity and, crucially, allows for the direct analysis of the polar metabolite without the need for derivatization. mdpi.com

The LC-MS/MS analysis is typically performed using a reversed-phase column. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like acetic acid to improve peak shape and ionization efficiency. free.fr

Detection is achieved using a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The analysis is conducted in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both quantification and confirmation of the analyte's identity. For this compound, specific collision energy values are optimized for its quantitative and qualitative ions. mdpi.com

Method Validation and Performance Metrics in Environmental and Biological Samples

To ensure the reliability of analytical methods for this compound, rigorous validation is performed according to internationally recognized guidelines, such as those from CODEX. mdpi.comnih.gov Key performance metrics are evaluated across various matrices.

Linearity: Calibration curves are constructed to demonstrate the linear relationship between the analyte concentration and the instrument response. For this compound in livestock products, matrix-matched calibration curves have shown excellent linearity, with coefficients of determination (R²) values greater than 0.998. mdpi.comnih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A validated method for this compound in six livestock products reported an LOD of 1.25 µg/kg and an LOQ of 5.0 µg/kg. mdpi.comnih.gov Another source indicates an LOQ of 0.005 mg/kg (5 µg/kg) for both fenpropimorph and its acid metabolite. researchgate.net

Recovery: Recovery studies are conducted by spiking blank samples with known concentrations of the analyte to assess the efficiency of the extraction and clean-up procedures. For this compound in livestock products, average recovery values ranged from 61.5% to 97.1% for samples fortified at the LOQ, 2 × LOQ, and 10 × LOQ levels. mdpi.comnih.gov Specifically, at the LOQ, recoveries ranged from 69.3% to 111.1%. mdpi.com

Precision: The precision of the method, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), measures the closeness of repeated measurements. In the validated method for livestock products, the CV of recovery was less than 10% for all samples, indicating good precision. mdpi.com

The table below summarizes the performance metrics of a validated LC-MS/MS method for this compound in livestock products. mdpi.comnih.gov

Performance MetricResult
Linearity (R²) > 0.998
LOD 1.25 µg/kg
LOQ 5.0 µg/kg
Average Recovery 61.5% - 97.1%
Precision (CV) < 10%

Environmental Dynamics and Ecological Implications of Fenpropimorph Carboxylic Acid

Environmental Mobility and Leaching Potential Assessment in Soil Systems

The environmental mobility of a chemical in soil is largely governed by its sorption characteristics and persistence. Fenpropimorph (B1672530) carboxylic acid, also known by its reference code CGA 294975, is formed in soil through the aerobic metabolism of fenpropimorph. regulations.govherts.ac.uk

The leaching potential of a substance is its tendency to move through the soil profile and potentially reach groundwater. For carboxylic acids, this mobility is significantly influenced by soil pH and organic matter content. frontierspartnerships.org The carboxylic acid group can exist in either an ionized (anionic) or non-ionized form depending on the soil pH. Generally, the anionic form is more water-soluble and thus more prone to leaching. The sorption of acidic compounds to soil particles, which reduces their mobility, is also pH-dependent. Studies on other acidic pesticides have shown that at lower pH values, sorption can increase due to the higher proportion of the non-ionized form, which can interact more strongly with soil organic matter. mdpi.com

The presence of other substances, such as phosphates, can also influence the sorption and mobility of carboxylic acids in soil. researchgate.net While specific leaching studies on fenpropimorph carboxylic acid are not extensively detailed in the public domain, its chemical nature as a carboxylic acid suggests that its mobility will be a key factor in its environmental fate. The parent compound, fenpropimorph, is considered to have a low potential for leaching to groundwater based on its physicochemical properties. herts.ac.uk However, the formation of the more polar carboxylic acid metabolite necessitates a separate evaluation of its mobility.

Table 1: Factors Influencing Soil Mobility of Carboxylic Acids

FactorInfluence on MobilityRationale
Soil pH Higher pH can increase mobility.At higher pH, the carboxylic acid group is more likely to be in its ionized (anionic) form, which is more water-soluble and less strongly sorbed to soil particles.
Soil Organic Matter Higher organic matter can decrease mobility.Organic matter provides binding sites for the non-ionized form of the carboxylic acid, reducing its availability for leaching.
Clay Content Can influence sorption and mobility.Clay minerals can have charged surfaces that interact with the ionized form of the carboxylic acid, potentially affecting its movement.
Presence of Other Ions Competitive sorption can occur.Other anions, such as phosphate, can compete for sorption sites on soil particles, potentially increasing the mobility of the carboxylic acid. researchgate.net

Transport and Redistribution Mechanisms in Environmental Systems

Once in the environment, this compound can be transported and redistributed through various mechanisms. As a degradation product of fenpropimorph, its initial distribution is tied to the application areas of the parent fungicide, primarily agricultural fields. nih.gov

The primary transport mechanism for a water-soluble compound like this compound is through water movement. This includes:

Leaching: Downward movement through the soil profile with infiltrating water. The extent of leaching is dependent on the factors mentioned in the previous section, such as soil type, pH, and organic matter content.

Surface Runoff: Movement across the soil surface with rainwater or irrigation water. This is a significant transport pathway, especially in sloped agricultural areas, and can lead to the contamination of surface water bodies like rivers and lakes.

The polar nature of this compound, due to the presence of the carboxylic acid and morpholine (B109124) groups, suggests a higher affinity for the aqueous phase compared to the more lipophilic parent compound. nih.gov This hydrophilicity facilitates its transport in water.

Consideration in Environmental Assessment Frameworks (Focus on presence and fate as a degradation product)

Environmental risk assessments for pesticides increasingly require the evaluation of major metabolites. This compound is recognized as a significant environmental transformation product of fenpropimorph and is therefore a key consideration in regulatory assessments. nih.govregulations.gov

Regulatory bodies, such as those in the European Union and the United States, have frameworks that mandate the assessment of metabolites that are formed in significant amounts or are of toxicological concern. nih.gov The presence of this compound has been identified in aerobic soil and sediment metabolism studies. regulations.gov

The assessment of this compound within these frameworks involves evaluating its:

Persistence: How long it remains in the environment before being further degraded.

Mobility: Its potential to move into different environmental compartments, particularly groundwater.

Toxicity: Its potential to cause harm to non-target organisms.

The fact that this compound is a known metabolite necessitates its inclusion in monitoring programs for soil and water quality in areas where fenpropimorph is used. Its detection in environmental samples serves as an indicator of the historical use and degradation of the parent fungicide. The sorption behavior of this compound is a critical parameter in these assessments, as it directly influences its bioavailability and potential for transport. mdpi.com The study of how different soil properties affect the sorption of acidic pesticides provides a basis for predicting the environmental behavior of this compound. frontierspartnerships.org

Q & A

Q. Table 1. LC-MS/MS Parameters for this compound

ParameterValue
Precursor ion (m/z)334.3
Quantitative ion (m/z)107.2
Collision energy (eV)15
Retention time (min)6.8 ± 0.2

Q. Table 2. Key Regulatory Guidelines for Residue Analysis

RegionResidue DefinitionMatrices Requiring Analysis
EUThis compound (BF 421-2)Swine liver, poultry meat (2014)

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